

An In-depth Technical Guide to the NMR Spectra of Diethyl Disulfide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of **diethyl disulfide**. This document details experimental protocols and presents spectral data in a clear, tabular format to facilitate easy reference and comparison.

Introduction to Diethyl Disulfide NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For a compound like **diethyl disulfide** (CH₃CH₂SSCH₂CH₃), ¹H and ¹³C NMR spectra provide definitive information about its molecular structure, including the chemical environment of the protons and carbon atoms. This guide will delve into the characteristic chemical shifts, multiplicities, and coupling constants observed for **diethyl disulfide**.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. Below is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of **diethyl disulfide**.

Sample Preparation:



- Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for the NMR analysis of **diethyl disulfide** due to its excellent solubilizing properties and the presence of a distinct residual solvent peak for referencing.
- Concentration: For ¹H NMR, a concentration of 10-20 mg of **diethyl disulfide** in 0.6-0.7 mL of CDCl₃ is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of approximately 50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio.
- Procedure: a. Accurately weigh the desired amount of diethyl disulfide and dissolve it in the
 appropriate volume of deuterated solvent within a clean, dry vial. b. Gently agitate the
 mixture to ensure complete dissolution. c. Transfer the solution into a 5 mm NMR tube using
 a Pasteur pipette. A small plug of glass wool can be used to filter any particulate matter.

NMR Data Acquisition:

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300-500 MHz).

¹H NMR Spectroscopy:

- Pulse Program: A standard single-pulse sequence is typically employed.
- Temperature: Spectra are usually recorded at an ambient probe temperature (e.g., 298 K).
- Number of Scans: 8 to 16 scans are generally adequate to obtain a spectrum with a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
- Spectral Width: A spectral width of approximately -1 to 9 ppm is suitable.
- Referencing: The residual proton signal of CDCl₃ at 7.26 ppm can be used as a reference.

¹³C NMR Spectroscopy:

 Pulse Program: A standard proton-decoupled single-pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.



- Temperature: The experiment is typically run at ambient probe temperature.
- Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 128 or more) is required.
- Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable to ensure full relaxation of the carbon nuclei.
- Spectral Width: A spectral width of -10 to 180 ppm is appropriate.
- Referencing: The carbon signal of CDCl₃ at 77.0 ppm is used for chemical shift referencing.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for **diethyl disulfide**.

Table 1: ¹H NMR Spectral Data for **Diethyl Disulfide**

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration	Assignment
~2.67	Quartet	~7.5	4H	-S-CH ₂ -CH ₃
~1.32	Triplet	~7.5	6Н	-S-CH₂-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Table 2: 13C NMR Spectral Data for Diethyl Disulfide

Chemical Shift (δ) [ppm]	Assignment	
32.90	-S-CH₂-CH₃	
14.49	-S-CH ₂ -CH ₃	



Data sourced from a spectrum acquired at 25.16 MHz in CDCl₃.[1]

Visualization of Diethyl Disulfide and NMR Assignments

The following diagram illustrates the molecular structure of **diethyl disulfide** with the corresponding ¹H and ¹³C NMR assignments.

Diethyl Disulfide structure with NMR assignments.

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References

- 1. Diethyl disulfide | C4H10S2 | CID 8077 PubChem [pubchem.ncbi.nlm.nih.gov]
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